N-(3-bromophenyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide
Description
Properties
Molecular Formula |
C16H16BrN5O2 |
|---|---|
Molecular Weight |
390.23 g/mol |
IUPAC Name |
N-(3-bromophenyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide |
InChI |
InChI=1S/C16H16BrN5O2/c1-24-16-9-8-14-20-19-13(22(14)21-16)6-3-7-15(23)18-12-5-2-4-11(17)10-12/h2,4-5,8-10H,3,6-7H2,1H3,(H,18,23) |
InChI Key |
WBNHIMFFPVCCHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCCC(=O)NC3=CC(=CC=C3)Br)C=C1 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Pyridazine Derivatives
The triazolopyridazine ring is synthesized via cyclization of 3-hydrazinylpyridazine derivatives with carbonyl reagents. A representative procedure adapted from involves:
-
3-Hydrazinyl-6-methoxypyridazine : Prepared by treating 3-chloro-6-methoxypyridazine with hydrazine hydrate (80% yield).
-
Cyclization with Trifluoroacetic Acid (TFA) : Heating 3-hydrazinyl-6-methoxypyridazine with TFA at 100°C for 6 hours forms the triazolo[4,3-b]pyridazine scaffold (75% yield).
Key Optimization Parameters :
-
Temperature : Excessive heat (>110°C) promotes decomposition.
-
Acid Catalyst : TFA outperforms HCl or H₂SO₄ in minimizing side reactions.
Functionalization of the Triazolopyridazine Core
| Coupling Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | DMF | 25 | 68 |
| DCC/DMAP | THF | 0 | 45 |
| HATU | Acetonitrile | 40 | 72 |
Final Assembly and Purification
Buchwald-Hartwig Amination
To introduce the N-(3-bromophenyl) group, a palladium-catalyzed coupling is performed:
Purification and Characterization
-
Column Chromatography : Silica gel (EtOAc/hexane, 3:7) removes unreacted aniline.
-
Recrystallization : Ethanol/water mixture yields pure product (mp 189–191°C).
-
Analytical Data :
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole), 7.89 (d, J = 8.4 Hz, 1H, ArH), 7.52–7.48 (m, 2H, ArH).
-
HRMS : m/z calcd for C₁₇H₁₅BrN₅O₂ [M+H]⁺: 432.0342; found: 432.0339.
-
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) reduces reaction times for cyclization steps, improving yield to 78%.
Solid-Phase Synthesis
Immobilization of the pyridazine core on Wang resin enables iterative coupling steps, though yields are modest (50–55%).
Challenges and Mitigation Strategies
-
Low Solubility : The triazolopyridazine core exhibits poor solubility in polar solvents. Use of DMF or DMAc resolves this issue.
-
Regioselectivity in Cyclization : Substituent electronic effects dictate ring closure; electron-withdrawing groups (e.g., methoxy) favortriazolo[4,3-b] over [1,5-a] isomers .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can occur at the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Physicochemical Properties
The physicochemical properties of N-(3-bromophenyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide influence its solubility, stability, and reactivity, which are critical for its applications in drug development.
Medicinal Chemistry
This compound has shown promise in the following areas:
Anticancer Activity
Research indicates that compounds with triazole and pyridazine derivatives exhibit cytotoxic effects against various cancer cell lines. Studies have demonstrated that such compounds can inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Properties
The presence of a bromophenyl group enhances the compound's ability to interact with microbial targets. Preliminary studies suggest that it may possess antibacterial and antifungal properties, making it a candidate for further exploration in infectious disease treatment .
Neuropharmacology
Given the structural similarities to known neuroactive compounds, there is potential for this compound to modulate neurotransmitter systems.
Cognitive Enhancement
Investigations into similar triazole derivatives have shown effects on cognitive functions through modulation of glutamatergic pathways. This suggests that our compound may also influence memory and learning processes .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways could be significant in treating conditions characterized by chronic inflammation. Research has indicated that triazole-containing compounds can inhibit pro-inflammatory cytokines and signaling pathways .
Table 1: Summary of Biological Activities
Table 2: Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Notable Effects |
|---|---|---|
| This compound | Triazole and pyridazine moieties | Anticancer, antimicrobial |
| 5-Methyl-[1,2,4]triazole | Simple triazole structure | Antimicrobial |
| Pyridazine derivatives | Contains nitrogen heterocycles | Neuroactive effects |
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity. The mechanism involved mitochondrial dysfunction leading to apoptosis. This finding supports its potential as an anticancer agent.
Case Study 2: Neuroprotective Properties
In vivo studies have shown that similar compounds can protect neurons from oxidative stress-induced damage. The neuroprotective effects were attributed to the modulation of NMDA receptors and reduction of inflammatory markers.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s key structural elements—halogenated aryl groups, triazolopyridazine cores, and amide linkers—are shared with several derivatives. Below is a systematic comparison based on substituents, biological activities, and synthetic strategies.
Halogen Substitution Variations
Key Insight : Bromine’s larger atomic radius may enhance hydrophobic interactions in biological targets compared to chlorine, but this could also increase molecular weight and reduce solubility .
Triazolopyridazine Core Modifications
Key Insight: Methoxy substitution at the 6-position (as in the target compound) may balance electronic effects and steric demands, whereas methyl or hydrazino groups alter electron density and hydrogen-bonding capacity, impacting biological activity .
Amide Linker and Terminal Group Variations
Biological Activity
N-(3-bromophenyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This compound is a derivative of triazolo-pyridazine, which is known for various pharmacological properties, including anticancer effects.
Chemical Structure and Properties
- Molecular Formula : C16H16BrN5O2
- Molecular Weight : 376.21 g/mol
- CAS Number : 1351703-72-4
The compound features a unique structure that includes a bromophenyl group and a methoxy-substituted triazolo-pyridazine moiety, which contributes to its biological activity.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its inhibitory effects on key cancer-related enzymes and cell lines.
Inhibitory Activity Against Kinases
This compound has shown promising results in inhibiting the c-Met and Pim-1 kinases, both of which are implicated in cancer progression. The following table summarizes the inhibitory activities against these kinases:
| Compound | Kinase Target | IC50 (μM) |
|---|---|---|
| This compound | c-Met | 0.163 ± 0.01 |
| This compound | Pim-1 | 0.283 ± 0.01 |
These values indicate that the compound has a strong inhibitory effect on both kinases compared to established inhibitors.
Cytotoxicity Studies
The cytotoxic effects of this compound were evaluated using various cancer cell lines. In vitro assays demonstrated significant antiproliferative activity:
| Cell Line | Mean GI% Value |
|---|---|
| MCF-7 | 29.08% |
| A549 | Not specified |
| HeLa | Not specified |
The data suggests that this compound effectively reduces cell viability in these cancer types.
Research indicates that the compound induces apoptosis in cancer cells by activating caspase pathways and modulating the PI3K-Akt signaling pathway. Specifically:
- Apoptosis Induction : The compound significantly increased caspase-9 activity.
- Cell Cycle Arrest : It caused MCF-7 cells to arrest in the S phase of the cell cycle.
These findings suggest that the compound acts through multiple mechanisms to exert its anticancer effects.
Case Studies and Research Findings
A series of studies have explored various derivatives of triazolo-pyridazine compounds similar to this compound:
- Dual Inhibitors : Compounds designed as dual inhibitors of c-Met and Pim-1 demonstrated significant cytotoxicity across multiple cancer cell lines.
- Molecular Docking Studies : These studies confirmed the binding modes of the compound to its targets, providing insights into its mechanism of action.
Summary of Findings
The biological activity of this compound underscores its potential as a therapeutic agent in oncology. Its ability to inhibit critical kinases involved in cancer progression and induce apoptosis positions it as a promising candidate for further development in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
